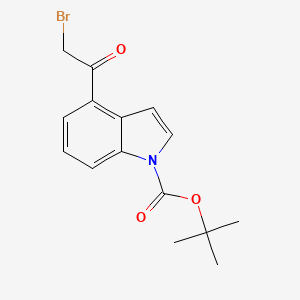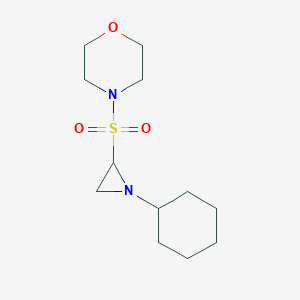
8-(2-Chlorobenzene-1-sulfonyl)-3,7-dimethyloct-6-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-Chlorobenzene-1-sulfonyl)-3,7-dimethyloct-6-en-1-ol is a complex organic compound characterized by its unique structure, which includes a chlorobenzene sulfonyl group attached to a dimethyloctenol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Chlorobenzene-1-sulfonyl)-3,7-dimethyloct-6-en-1-ol typically involves multiple steps. One common method includes the reaction of 2-chlorobenzenesulfonyl chloride with a suitable alcohol under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
8-(2-Chlorobenzene-1-sulfonyl)-3,7-dimethyloct-6-en-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl chloride group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamides or other substituted products.
Aplicaciones Científicas De Investigación
8-(2-Chlorobenzene-1-sulfonyl)-3,7-dimethyloct-6-en-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 8-(2-Chlorobenzene-1-sulfonyl)-3,7-dimethyloct-6-en-1-ol exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chlorobenzene-1-sulfonyl isocyanate
- 5-Bromo-2-chlorobenzene-1-sulfonyl chloride
- 4-Chlorobenzenesulfonyl chloride
Uniqueness
8-(2-Chlorobenzene-1-sulfonyl)-3,7-dimethyloct-6-en-1-ol stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
90165-53-0 |
|---|---|
Fórmula molecular |
C16H23ClO3S |
Peso molecular |
330.9 g/mol |
Nombre IUPAC |
8-(2-chlorophenyl)sulfonyl-3,7-dimethyloct-6-en-1-ol |
InChI |
InChI=1S/C16H23ClO3S/c1-13(10-11-18)6-5-7-14(2)12-21(19,20)16-9-4-3-8-15(16)17/h3-4,7-9,13,18H,5-6,10-12H2,1-2H3 |
Clave InChI |
CXQDPXNWMPWHNZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC=C(C)CS(=O)(=O)C1=CC=CC=C1Cl)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


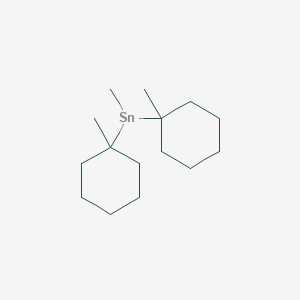
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3,5-dimethoxy-](/img/structure/B14381614.png)
![3-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14381617.png)
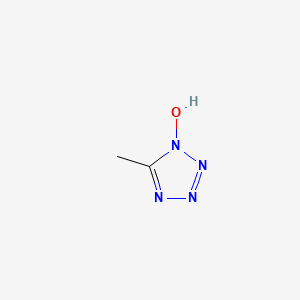
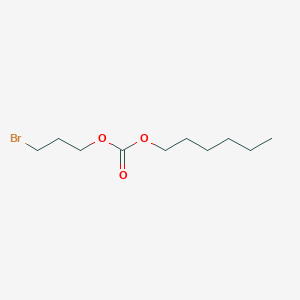
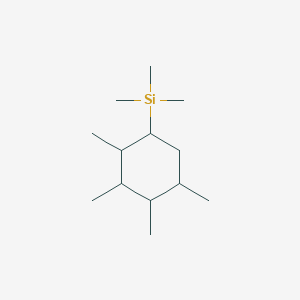
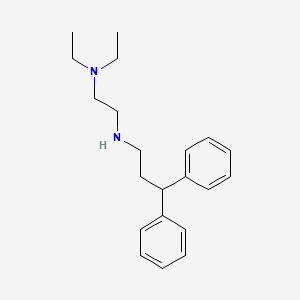
![2,2-Dibromo-1-[2'-(bromoacetyl)[1,1'-biphenyl]-2-yl]ethan-1-one](/img/structure/B14381649.png)
![4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine](/img/structure/B14381652.png)

![1-[3-(5-Nitro-1H-benzimidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14381657.png)

